molecular formula C11H14O2 B8776019 1-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-29-1

1-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No.: B8776019
CAS No.: 5820-29-1
M. Wt: 178.23 g/mol
InChI Key: KGSKQHHVHRPVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzene is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5820-29-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-methoxy-4-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-10(12-3)5-7-11/h4-7H,1,8H2,2-3H3

InChI Key

KGSKQHHVHRPVJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 0.10 equiv), 1,10-phenanthroline (36 mg, 0.20 mmol, 0.20 equiv), Cs2CO3 (652 mg, 2.0 mmol, 2.0 equiv), 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv), 2-methyl-2-propen-1-ol (168 μL, 2.0 mmol, 2.0 equiv) and toluene (0.5 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 28 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel, eluting with diethyl ether. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:diethyl ether 30:1) provided 139 mg (78% yield) of the title compound as a colorless solid.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
168 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.